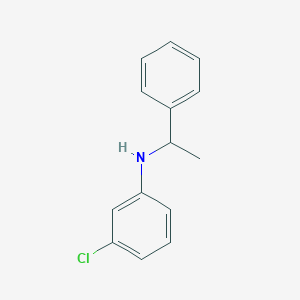

3-chloro-N-(1-phenylethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(1-phenylethyl)aniline is a chemical compound with the molecular formula C14H14ClN . It is a derivative of aniline, which is an organic compound with an amino group attached to a phenyl group .

Synthesis Analysis

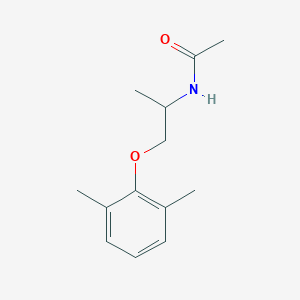

The synthesis of anilines, including 3-chloro-N-(1-phenylethyl)aniline, generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Specific methods for preparing allylic halides, which are precursors to compounds like 3-chloro-N-(1-phenylethyl)aniline, include the addition of hydrogen halides to conjugated dienes and the bromination of alkene with N-bromosuccinimide .Molecular Structure Analysis

The molecular structure of 3-chloro-N-(1-phenylethyl)aniline consists of a phenyl group attached to an amine group, with a chlorine atom substituting one of the hydrogen atoms on the phenyl ring .Chemical Reactions Analysis

Anilines, including 3-chloro-N-(1-phenylethyl)aniline, can undergo a variety of chemical reactions. These include nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents . The specific reactions that 3-chloro-N-(1-phenylethyl)aniline undergoes would depend on the conditions and reagents present.Safety and Hazards

3-chloro-N-(1-phenylethyl)aniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye irritation, and damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

3-chloro-N-(1-phenylethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-11,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAORUNDHDPHKLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)